7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that belongs to the class of cephalosporin antibiotics. Cephalosporins are a group of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as Cephalosporium. This compound is notable for its broad-spectrum antibacterial activity and resistance to β-lactamase enzymes, making it effective against a wide range of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps starting from 7-aminocephalosporanic acid. One efficient method includes the following steps :
Preparation of Intermediate: The starting material, 7-aminocephalosporanic acid, is treated with 5-mercapto-1-methyl-1H-tetrazole in anhydrous acetonitrile to form an intermediate.
Regioselective Acylation: The intermediate is then acylated with phenylacetyl chloride in the presence of sodium carbonate in a mixture of acetone and water to form the amide.
Esterification: The amide is esterified using diphenyldiazomethane to protect the carboxylic group.
Introduction of Methoxy Group: The protected intermediate undergoes a selective methoxylation using methyllithium and tert-butyl hypochlorite in tetrahydrofuran.
Deprotection and Final Steps: The final steps involve deprotection and purification to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids.
Substitution: Various β-lactam derivatives.
Scientific Research Applications
7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound for studying β-lactam chemistry and reaction mechanisms.
Biology: Investigated for its interactions with bacterial penicillin-binding proteins.
Medicine: Explored for its potential as a broad-spectrum antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new cephalosporin derivatives with improved pharmacokinetic properties
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding inhibits the transpeptidation reaction, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
- Cefbuperazone
- Cefmetazole
- Cefotetan
- Cefoxitin
Comparison
Compared to these similar compounds, 7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific structural modifications that confer enhanced resistance to β-lactamase enzymes and broader antibacterial activity .
Properties
Molecular Formula |
C17H22N4O5S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
7-[[2-amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H22N4O5S2/c1-9-8-27-16-12(7-21(16)14(9)17(23)24)19-15(22)13(18)10-4-3-5-11(6-10)20-28(2,25)26/h3-6,12-13,16,20H,7-8,18H2,1-2H3,(H,19,22)(H,23,24) |
InChI Key |
AXCHGNKILFCXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CC(C2SC1)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)C(=O)O |
Origin of Product |
United States |
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